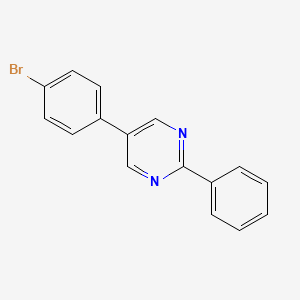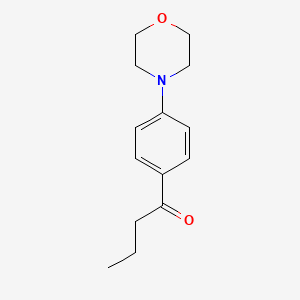
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine is a chemical compound with the molecular formula C9H24Cl2N2O It is known for its unique structure, which includes two silicon atoms and six methyl groups attached to a 1,3-disiletane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine typically involves the reaction of trimethylsilyl chloride with a suitable diamine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: This compound has a similar diamine structure but lacks the silicon atoms and methyl groups.
Trimethylsilyl chloride: Used as a reagent in the synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine, it shares some structural similarities.
Uniqueness
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine is unique due to its silicon-containing structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
192461-52-2 |
|---|---|
Molecular Formula |
C8H22N2Si2 |
Molecular Weight |
202.44 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,1,3-hexamethyl-1,3-disiletane-1,3-diamine |
InChI |
InChI=1S/C8H22N2Si2/c1-9(2)11(5)7-12(6,8-11)10(3)4/h7-8H2,1-6H3 |
InChI Key |
IBOVEAKZLYGPNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si]1(C[Si](C1)(C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


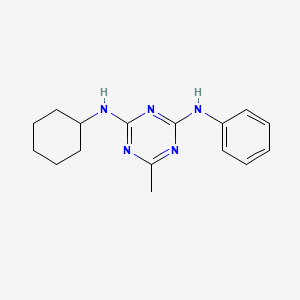
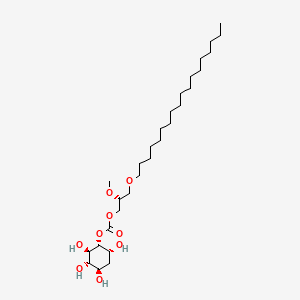
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
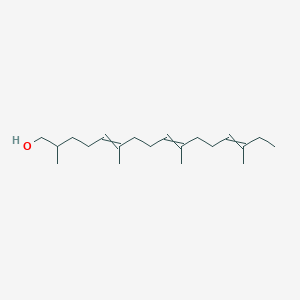

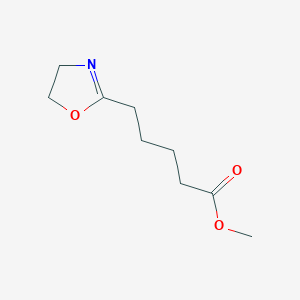

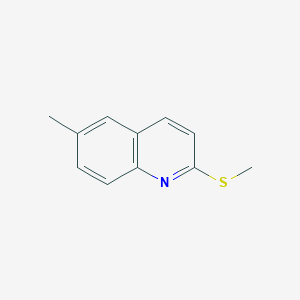
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
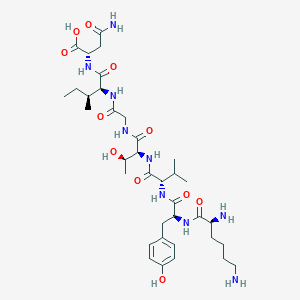
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
